molecular formula C5H7NaO3 B565203 Sodium 3-methyl-2-oxo(3-~2~H)butanoate CAS No. 360769-16-0

Sodium 3-methyl-2-oxo(3-~2~H)butanoate

Cat. No. B565203
M. Wt: 139.104
InChI Key: WIQBZDCJCRFGKA-RFQDWOGUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 3-methyl-2-oxobutanoate, also known as Ketovaline sodium salt, is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-methyl-2-oxobutanoic acid . It arises from the deprotonation of the carboxy group . It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite .


Molecular Structure Analysis

The molecular formula of Sodium 3-methyl-2-oxobutanoate is C5H7NaO3 . The InChI representation is InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1 . The SMILES string representation is CC(C)C(=O)C(=O)[O-].[Na+] .


Physical And Chemical Properties Analysis

Sodium 3-methyl-2-oxobutanoate has a molecular weight of 138.10 g/mol . It has a melting point of 220-230 °C (dec.) (lit.) . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Flavor Compound in Food Products

Research on branched aldehydes, including compounds related to Sodium 3-methyl-2-oxo(3-2H)butanoate, demonstrates their importance as flavor compounds in food products. The production and degradation of these aldehydes from amino acids in fermented and non-fermented food products have been extensively reviewed. This knowledge is crucial for controlling the formation of desired levels of these compounds to enhance food flavor (Smit, Engels, & Smit, 2009).

Environmental Remediation

The compound has implications in environmental remediation, specifically in the degradation of organic compounds in water. Sodium percarbonate (SPC), a related compound, has been identified as an eco-friendly alternative for remediating contaminated water and soil. It releases hydrogen peroxide at a mild rate, indicating potential applications for Sodium 3-methyl-2-oxo(3-2H)butanoate in similar environmental processes (Liu et al., 2021).

Energy Storage

In the field of energy storage, Sodium 3-methyl-2-oxo(3-2H)butanoate may have indirect applications through its structural or functional similarities with sodium-based compounds. Research on room-temperature stationary sodium-ion batteries highlights the search for suitable electrode and electrolyte materials, which could be influenced by the properties of Sodium 3-methyl-2-oxo(3-2H)butanoate (Pan, Hu, & Chen, 2013).

properties

IUPAC Name

sodium;3-deuterio-3-methyl-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i3D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQBZDCJCRFGKA-RFQDWOGUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C)(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675985
Record name Sodium 3-methyl-2-oxo(3-~2~H)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-methyl-2-oxo(3-~2~H)butanoate

CAS RN

360769-16-0
Record name Sodium 3-methyl-2-oxo(3-~2~H)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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